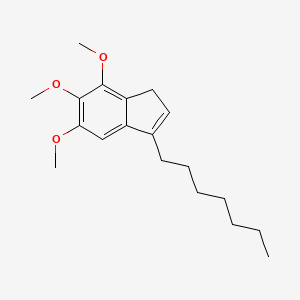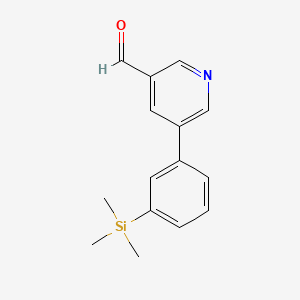
5-(3-(Trimethylsilyl)phenyl)nicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[3-(Trimethylsilyl)phenyl]pyridine-3-carbaldehyde is an organic compound that features a pyridine ring substituted with a trimethylsilyl group and a formyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the reaction of 3-bromopyridine with trimethylsilylacetylene in the presence of a palladium catalyst, followed by formylation using a Vilsmeier-Haack reagent . The reaction conditions often include:
Catalyst: Palladium(0) complex
Solvent: Tetrahydrofuran (THF)
Temperature: Room temperature to reflux
Reagents: Trimethylsilylacetylene, Vilsmeier-Haack reagent
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring safety and environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions
5-[3-(Trimethylsilyl)phenyl]pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups through reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles like halides or alkoxides in polar aprotic solvents.
Major Products
Oxidation: 5-[3-(Trimethylsilyl)phenyl]pyridine-3-carboxylic acid
Reduction: 5-[3-(Trimethylsilyl)phenyl]pyridine-3-methanol
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-[3-(Trimethylsilyl)phenyl]pyridine-3-carbaldehyde has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Incorporated into the design of novel materials with specific electronic properties.
Medicinal Chemistry: Investigated for potential pharmacological activities and as a building block for drug development.
Catalysis: Employed in the development of new catalytic systems for organic transformations.
Mecanismo De Acción
The mechanism of action of 5-[3-(Trimethylsilyl)phenyl]pyridine-3-carbaldehyde in various reactions involves the activation of the formyl group and the trimethylsilyl group. The formyl group can participate in nucleophilic addition reactions, while the trimethylsilyl group can stabilize intermediates through silicon’s ability to donate electron density. These properties make the compound a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Trimethylsilyl)pyridine-2-carbaldehyde
- 3-(Trimethylsilyl)phenylacetylene
- 3-(Trimethylsilyl)pyridine
Uniqueness
5-[3-(Trimethylsilyl)phenyl]pyridine-3-carbaldehyde is unique due to the simultaneous presence of a formyl group and a trimethylsilyl group on the pyridine ring.
Propiedades
Número CAS |
887973-81-1 |
|---|---|
Fórmula molecular |
C15H17NOSi |
Peso molecular |
255.39 g/mol |
Nombre IUPAC |
5-(3-trimethylsilylphenyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C15H17NOSi/c1-18(2,3)15-6-4-5-13(8-15)14-7-12(11-17)9-16-10-14/h4-11H,1-3H3 |
Clave InChI |
CLINQKXUAZAFJR-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=CC=CC(=C1)C2=CN=CC(=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,6-Di(carbazol-9-yl)-9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2-fluorophenyl]carbazole](/img/structure/B14120580.png)
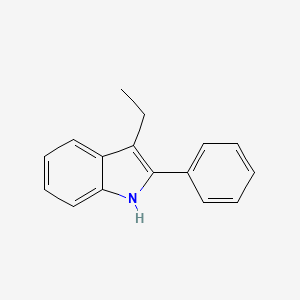
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B14120589.png)
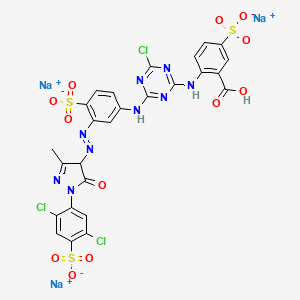

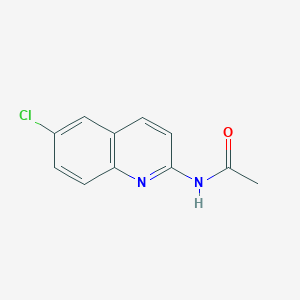

![4'-Methoxy-4-methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14120618.png)
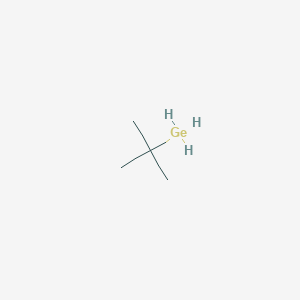
![N-(2-chlorobenzyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14120628.png)
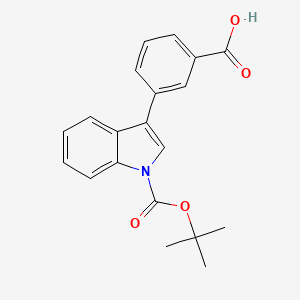
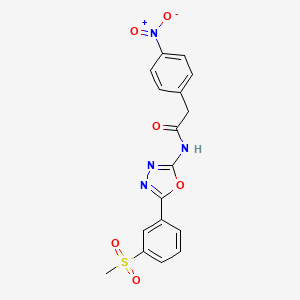
![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-(4-benzylpiperidin-1-yl)-1,3-dimethylpurine-2,6-dione](/img/structure/B14120645.png)
